2-Chloro-6-phenoxybenzylamine

Vue d'ensemble

Description

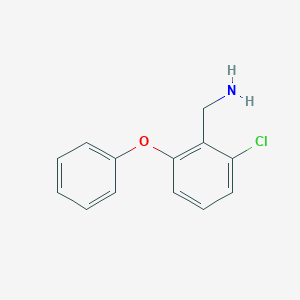

(2-chloro-6-phénoxyphényl)méthanamine: est un composé organique de formule moléculaire C13H12ClNO. Il se caractérise par la présence d'un groupe chloro, d'un groupe phénoxy et d'un groupe méthanamine liés à un cycle benzénique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

Couplage de Suzuki-Miyaura: L'une des méthodes courantes pour synthétiser la (2-chloro-6-phénoxyphényl)méthanamine implique la réaction de couplage de Suzuki-Miyaura.

Synthèse en plusieurs étapes: Une autre approche implique une synthèse en plusieurs étapes à partir d'un dérivé benzénique approprié.

Méthodes de production industrielle: La production industrielle de (2-chloro-6-phénoxyphényl)méthanamine peut impliquer l'application à grande échelle des voies de synthèse décrites ci-dessus, optimisées pour le rendement et la rentabilité. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions:

Réactions de substitution: La (2-chloro-6-phénoxyphényl)méthanamine peut subir des réactions de substitution nucléophile où le groupe chloro est remplacé par d'autres nucléophiles.

Oxydation et réduction: Le composé peut être oxydé ou réduit dans des conditions spécifiques pour produire différents dérivés.

Réactions de couplage: Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des molécules plus complexes.

Réactifs et conditions courants:

Substitution nucléophile: Les réactifs courants comprennent l'hydroxyde de sodium ou le tert-butylate de potassium.

Oxydation: Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction: Le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont des agents réducteurs typiques.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses phénylméthanamines substituées, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé.

Applications de la recherche scientifique

Chimie:

Bloc de construction: La (2-chloro-6-phénoxyphényl)méthanamine sert de bloc de construction pour la synthèse de molécules organiques plus complexes.

Biologie et médecine:

Recherche pharmacologique: Le composé est étudié pour ses propriétés pharmacologiques potentielles, notamment son rôle d'intermédiaire dans la synthèse d'agents pharmaceutiques.

Industrie:

Science des matériaux: Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action de la (2-chloro-6-phénoxyphényl)méthanamine implique son interaction avec des cibles moléculaires spécifiques. Les groupes chloro et phénoxy peuvent participer à diverses interactions chimiques, influençant la réactivité et l'affinité de liaison du composé. Le groupe méthanamine peut former des liaisons hydrogène et des interactions ioniques, contribuant à l'activité globale du composé .

Applications De Recherche Scientifique

Chemistry:

Building Block: (2-chloro-6-phenoxyphenyl)methanamine serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Research: The compound is investigated for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry:

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (2-chloro-6-phenoxyphenyl)methanamine involves its interaction with specific molecular targets. The chloro and phenoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methanamine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 2-chloro-6-phénoxybenzylamine

- 2-chloro-6-phénoxyphénylamine

Comparaison: La (2-chloro-6-phénoxyphényl)méthanamine est unique en raison de la présence du groupe méthanamine, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues. Cette unicité la rend précieuse pour des applications spécifiques où la fonctionnalité méthanamine est cruciale .

Activité Biologique

2-Chloro-6-phenoxybenzylamine is a compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article reviews its biological activity, including mechanisms of action, target interactions, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 175136-89-7

- Molecular Formula : C13H12ClN

- Molecular Weight : 233.69 g/mol

This compound exhibits its biological effects through various mechanisms:

- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction can alter metabolic pathways and cellular functions.

- Receptor Binding : It may bind to receptors involved in signal transduction pathways, influencing cellular responses and gene expression.

Antiviral Activity

Research indicates that related compounds, such as 4-phenoxybenzylamine, inhibit the Hepatitis C Virus (HCV) NS3 protein by stabilizing its inactive conformation. This compound has shown an IC50 value of approximately 500 μM against the NS3/4a protease . Although specific data for this compound is limited, it is hypothesized that similar mechanisms may apply due to structural similarities.

Anticancer Potential

Studies on structurally related compounds suggest potential anticancer activity through the inhibition of cyclin-dependent kinases (CDKs). For example, compounds designed to target CDK/cyclin interactions have shown significant inhibitory effects on tumor growth in in vitro models . The potential for this compound to function similarly warrants further investigation.

Study on Cellular Effects

A study examined the effects of phenoxybenzylamines on cell signaling pathways. The results indicated that these compounds could modulate apoptosis and cell cycle progression in cancer cells, suggesting a possible therapeutic role in oncology .

Pharmacological Research

In pharmacological studies, this compound was investigated as a building block for synthesizing more complex organic molecules with enhanced biological activities. Its unique chemical structure allows for modifications that could lead to improved efficacy against specific targets.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2-chloro-6-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTOZVXKDWQFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380412 | |

| Record name | 2-Chloro-6-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-89-7 | |

| Record name | 2-Chloro-6-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.